5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a pyrazole moiety, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via a nucleophilic substitution reaction.
Substitution on the Phenyl Ring: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the triazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
- 5-(3-fluoro-4-hydroxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine
- 5-(3-fluoro-4-methoxyphenyl)-N-(2-imidazol-1-ylethyl)-1,2,4-triazin-3-amine
Uniqueness
The uniqueness of 5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c1-23-14-4-3-11(9-12(14)16)13-10-18-21-15(20-13)17-6-8-22-7-2-5-19-22/h2-5,7,9-10H,6,8H2,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBSJGCNVXQHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NC(=N2)NCCN3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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